molecular formula C6H13ClO B8642929 5-Chloro-2-methylpentan-2-ol

5-Chloro-2-methylpentan-2-ol

Cat. No.: B8642929
M. Wt: 136.62 g/mol
InChI Key: UUPHSTXWKCEQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methylpentan-2-ol (C₆H₁₃ClO) is a tertiary alcohol featuring a chlorine substituent on the fifth carbon and a methyl group on the second carbon. Its structure imparts unique physicochemical properties, such as reduced polarity compared to primary alcohols and increased stability due to steric hindrance around the hydroxyl group.

This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where chlorinated alcohols serve as precursors for further functionalization. Safety considerations for handling chlorinated alcohols, including skin and eye protection, align with protocols for similar compounds like 1-Chloro-2-methyl-2-propanol .

Properties

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

5-chloro-2-methylpentan-2-ol

InChI

InChI=1S/C6H13ClO/c1-6(2,8)4-3-5-7/h8H,3-5H2,1-2H3

InChI Key

UUPHSTXWKCEQHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCl)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 5-Chloro-2-phenylpentan-2-ol (C₁₁H₁₅ClO)
  • Structure : Features a phenyl group instead of a methyl group at the second carbon.
  • Properties: Higher molecular weight (198.69 g/mol vs. 136.62 g/mol for 5-Chloro-2-methylpentan-2-ol) due to the aromatic substituent. Reduced solubility in water compared to aliphatic analogs, as noted by the absence of polar groups in the phenyl ring . NMR data (δ 1.51 ppm for methyl groups, δ 7.15–7.36 ppm for aromatic protons) highlights distinct electronic environments compared to purely aliphatic analogs .
(b) 1-Chloro-2-methyl-2-propanol (C₄H₉ClO)
  • Structure: Shorter carbon chain (propanol vs. pentanol) but similar tertiary alcohol configuration.
  • Properties :
    • Lower molecular weight (108.57 g/mol) and higher volatility.
    • Safety protocols emphasize immediate washing after skin/eye contact, suggesting shared hazards with chlorinated alcohols .
(c) 5-Amino-4-methylpentan-2-ol (C₆H₁₅NO)
  • Structure: Amino group replaces the chlorine at position 3.
  • Properties: Increased polarity due to the amino group, enhancing water solubility and hydrogen-bonding capacity. Molecular weight (117.19 g/mol) is lower than this compound, but the amino group introduces basicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound C₆H₁₃ClO 136.62 Tertiary alcohol, chloro Low polarity, high steric hindrance
5-Chloro-2-phenylpentan-2-ol C₁₁H₁₅ClO 198.69 Tertiary alcohol, aromatic Low water solubility, aromatic NMR shifts
1-Chloro-2-methyl-2-propanol C₄H₉ClO 108.57 Tertiary alcohol, chloro Volatile, stringent safety protocols
5-Amino-4-methylpentan-2-ol C₆H₁₅NO 117.19 Secondary alcohol, amino High solubility, basic character

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